4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
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Overview
Description
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a methoxy group, a morpholine ring, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-methoxythiazole with morpholine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Methoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.
Reduction: 4-Methoxy-2-morpholin-4-yl-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine
It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for incorporation into materials that require specific functional characteristics .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring and thiazole moiety may play a role in binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFACCQZWQYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N2CCOCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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